Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate
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Overview
Description
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate is a compound that features a unique combination of a cyclopropyl group and an imidazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is reacted with a carbene precursor.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.
Coupling of the Two Fragments: The cyclopropyl and imidazole fragments are then coupled through a series of reactions, such as nucleophilic substitution or addition reactions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro or tetrahydro forms.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, cyclopropyl-containing compounds, and amino acid analogs.
Scientific Research Applications
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the cyclopropyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-amino-2-cyclopropyl-3-(1h-imidazol-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the imidazole ring, leading to different reactivity and applications.
Imidazole-4-acetic acid: Contains the imidazole ring but has a different substitution pattern, affecting its biological activity.
The uniqueness of this compound lies in the combination of the cyclopropyl and imidazole groups, which imparts distinct properties and makes it a valuable compound for various applications.
Biological Activity
Ethyl 2-amino-2-cyclopropyl-3-(1H-imidazol-1-yl)propanoate is an organic compound notable for its unique structural features, including a cyclopropyl group and an imidazole ring. These components contribute significantly to its biological activity, making it a subject of interest in various pharmacological studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes:
- Cyclopropyl group : Known for its strain and reactivity, which can influence the compound's interaction with biological targets.
- Imidazole ring : A common motif in biologically active compounds, playing a crucial role in enzyme activity and receptor binding.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. The imidazole moiety is particularly effective against various pathogens, as it can interact with biological membranes and inhibit key metabolic pathways.
In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans. The mechanism of action is thought to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor , particularly targeting proteases involved in viral replication. For instance, it has shown promise in inhibiting the papain-like protease (PLpro) from SARS-CoV-2, which is crucial for viral replication and immune evasion .
Table 1 summarizes the inhibitory effects observed in various studies:
Compound | Target Enzyme | IC50 (μM) | Selectivity |
---|---|---|---|
This compound | PLpro (SARS-CoV-2) | 0.076 | High |
GRL0617 | PLpro (SARS-CoV) | 0.5 | Moderate |
The high selectivity towards PLpro indicates that this compound could be developed further as a therapeutic agent against COVID-19.
Case Study 1: Antiviral Activity
In a recent study, this compound was evaluated for its antiviral properties against SARS-CoV-2. The results demonstrated a significant reduction in viral replication in Vero CCL-81 cells when treated with the compound at concentrations as low as 0.5 μM. The study highlighted the compound's ability to maintain host interferon pathways while inhibiting viral activity .
Case Study 2: Antifungal Efficacy
Another investigation focused on the antifungal properties of this compound against Candida species. The study revealed that treatment with this compound resulted in a dose-dependent inhibition of fungal growth, with an MIC (Minimum Inhibitory Concentration) of approximately 8 μg/mL against C. albicans. This suggests potential applications in treating fungal infections resistant to conventional therapies.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with target proteins, enhancing binding affinity and specificity. This characteristic allows it to participate in diverse interactions within biological systems, influencing various biochemical pathways.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2-amino-2-cyclopropyl-3-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12,9-3-4-9)7-14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3 |
InChI Key |
SDLZEPGCIKPEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN1C=CN=C1)(C2CC2)N |
Origin of Product |
United States |
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